molecular formula C19H32O B3363568 5beta-Androstan-17beta-ol CAS No. 10328-72-0

5beta-Androstan-17beta-ol

Cat. No. B3363568
CAS RN: 10328-72-0
M. Wt: 276.5 g/mol
InChI Key: QUKZBUCPOSYYFO-LOVVWNRFSA-N
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Description

5beta-Androstan-17beta-ol, also known as 5β-Dihydrotestosterone (5β-DHT) or etiocholan-17β-ol-3-one, is an etiocholane (5β-androstane) steroid . It is an inactive metabolite of testosterone formed by 5β-reductase in the liver and bone marrow . It is also an intermediate in the formation of 3α,5β-androstanediol and 3β,5β-androstanediol . It has a role as an androgen, a mouse metabolite, a vasodilator agent, and a human metabolite .


Molecular Structure Analysis

The molecular formula of 5beta-Androstan-17beta-ol is C19H32O . The molecular weight is 276.466 .

Scientific Research Applications

1. Potential in Prostate Imaging Agents

A study by Castonguay et al. (1978) explored the potential of 5alpha-androstan-17beta-ols, closely related to 5beta-Androstan-17beta-ol, in the development of prostate imaging agents. These compounds were evaluated for their ability to bind to the androgen receptor protein in rat prostate, which could be beneficial in prostate cancer diagnosis and management (Castonguay et al., 1978).

2. Receptor Binding Properties and Tissue Distribution

Another study by Skinner et al. (1977) investigated 2-selena-A-nor-5alpha-androstan-17beta-ol, again structurally similar to 5beta-Androstan-17beta-ol. The research focused on its ability to bind specifically to androgen receptors in rat prostate gland, suggesting its potential in understanding androgen action in tissues (Skinner et al., 1977).

3. Analyzing Non-ketoic Steroids in Dietary Supplements

Okano et al. (2009) conducted a study analyzing dietary supplements containing androstan derivatives, related to 5beta-Androstan-17beta-ol. This research is significant for public health and regulatory purposes, particularly in the context of anti-doping and consumer safety (Okano et al., 2009).

4. Anticonvulsant and Anxiolytic Activities

A research by Runyon et al. (2009) explored the effects of 17beta-nitro-5alpha-androstan-3alpha-ol and its derivatives, which are structurally related to 5beta-Androstan-17beta-ol. The study demonstrated these compounds' potent anticonvulsant and anxiolytic activities in animal models, indicating potential therapeutic applications (Runyon et al., 2009).

Mechanism of Action

5beta-Androstan-17beta-ol binds to estrogen receptor (ER)-β and regulates growth of the prostate gland through an estrogen, and not androgen, receptor-mediated pathway .

Safety and Hazards

5beta-Androstan-17beta-ol is harmful if swallowed, in contact with skin, or if inhaled. It may cause cancer and may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKZBUCPOSYYFO-LOVVWNRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624498
Record name (5beta,17beta)-Androstan-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5beta-Androstan-17beta-ol

CAS RN

10328-72-0
Record name (5beta,17beta)-Androstan-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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